2-amino-3-methyl-4H-chromen-4-one 2-amino-3-methyl-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 89047-15-4
VCID: VC16007268
InChI: InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,11H2,1H3
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

2-amino-3-methyl-4H-chromen-4-one

CAS No.: 89047-15-4

Cat. No.: VC16007268

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

2-amino-3-methyl-4H-chromen-4-one - 89047-15-4

Specification

CAS No. 89047-15-4
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 2-amino-3-methylchromen-4-one
Standard InChI InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,11H2,1H3
Standard InChI Key LVMPCYMJJSPAHA-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=CC=CC=C2C1=O)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic name is 2-amino-3-methyl-4H-chromen-4-one, with the molecular formula C10_{10}H9_{9}NO2_{2} and a molecular weight of 191.19 g/mol. Its structure consists of a benzopyran scaffold (chromen-4-one) substituted with an amino group (-NH2_2) at position 2 and a methyl group (-CH3_3) at position 3 (Figure 1) .

Synthetic Methodologies

Conventional Multi-Component Reactions

The synthesis of 2-aminochromenones typically involves one-pot, three-component reactions. A representative protocol includes:

  • Reactants: Aromatic aldehydes, malononitrile, and resorcinol or β-naphthol.

  • Catalyst: NS-doped graphene oxide quantum dots (GOQDs) .

  • Conditions: Ethanol solvent, room temperature, 2-hour reaction time.

  • Yield: Up to 98% for analogous derivatives .

For 2-amino-3-methyl-4H-chromen-4-one, substituting the aldehyde component with a methyl-containing precursor could yield the target compound.

Table 1: Comparative Synthetic Routes for Chromenone Derivatives

Starting MaterialsCatalystSolventTime (h)Yield (%)Reference
Aldehyde, malononitrile, phenolNS-doped GOQDsEthanol298
3-Formyl chromone, amineNoneEthanol153
Brominated precursorPiperidineEthanol2064

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation, followed by cyclization and tautomerization. The amino group originates from malononitrile, while the methyl group is introduced via the aldehyde component . Density functional theory (DFT) studies on similar systems reveal that electron-withdrawing groups on the aldehyde enhance electrophilicity, accelerating imine formation .

Structural and Electronic Analysis

Geometric Optimization

DFT calculations at the B3LYP/6-311+G(d,p) level for chromenone derivatives show:

  • HOMO-LUMO gap: 4.2–4.5 eV, indicating moderate reactivity .

  • Mulliken charges: The carbonyl oxygen carries a partial negative charge (-0.42 e), facilitating hydrogen bonding .

Hydrogen Bonding Networks

In crystal structures of analogous compounds (e.g., 2-amino-3-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)-4H-chromen-4-one), intramolecular N–H⋯N hydrogen bonds stabilize the planar conformation, while intermolecular N–H⋯O interactions propagate chains along the crystallographic axis .

Biological and Industrial Applications

Antimicrobial Activity

Metal complexes of chromenone derivatives exhibit significant antibacterial properties. For instance, Co(II) and Cu(II) complexes of 3-(((2-amino-4-methylphenyl)imino)methyl)-4H-chromen-4-one show inhibition zones of 12–15 mm against E. coli and S. aureus . The amino and carbonyl groups likely chelate metal ions, enhancing bioavailability.

Challenges and Future Directions

Despite progress in synthesizing chromenone derivatives, challenges remain:

  • Stereoselectivity: Controlling regiochemistry during multi-component reactions.

  • Scalability: Transitioning from lab-scale to industrial production.
    Future work should explore:

  • Functionalization: Introducing halogens or sulfonyl groups to modulate electronic properties .

  • Computational modeling: Predicting bioactivity using QSAR (Quantitative Structure-Activity Relationship) models .

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